2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[4-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNKTZFJKMGVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191334 | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-72-6 | |

| Record name | 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037904726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

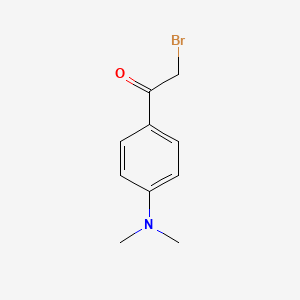

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone chemical structure

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its reactivity, versatility, and the molecular complexity it can introduce. This compound, a substituted α-bromoacetophenone, stands out as a quintessential example of such a valuable building block. Its structure marries a reactive electrophilic center—the α-bromoketone—with an electron-donating dimethylamino group, creating a unique electronic profile that facilitates a wide array of chemical transformations.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its characteristic reactivity, and its application in constructing more complex molecular architectures, particularly those relevant to the pharmaceutical industry. The protocols and data presented herein are synthesized from established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical utility.

Section 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the core identity and key physical characteristics of this compound.

Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and literature contexts.

-

IUPAC Name: 2-bromo-1-[4-(dimethylamino)phenyl]ethanone

-

Common Synonyms: 2-Bromo-4'-(dimethylamino)acetophenone, 4-(Dimethylamino)phenacyl bromide, p-Dimethylaminophenacyl bromide

-

CAS Number: 37904-72-6

The structure is depicted below, highlighting the key functional groups: a para-substituted phenyl ring, a dimethylamino group, a ketone, and an alpha-bromine atom.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The compound's physical and chemical properties are crucial for planning reactions, purification, and storage. The data below is compiled from publicly available databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| Appearance | Solid | |

| Purity (Typical) | ≥95% | |

| InChI | 1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |

| SMILES | CN(C)c1ccc(cc1)C(=O)CBr |

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the selective α-bromination of its precursor, 4'-dimethylaminoacetophenone. This electrophilic substitution reaction is a cornerstone of organic synthesis.

Mechanistic Insight

The reaction proceeds via the formation of an enol or enolate intermediate from 4'-dimethylaminoacetophenone. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition. A subsequent deprotonation step yields the final α-brominated product. The presence of an acid catalyst can accelerate the initial enolization step. The strong electron-donating effect of the para-dimethylamino group activates the aromatic ring; however, the reaction conditions can be controlled to favor bromination at the α-carbon of the ketone, which is kinetically favored.

Laboratory-Scale Synthesis Workflow

The following protocol is a representative procedure for the synthesis. Causality: The choice of a non-polar solvent like chloroform or dichloromethane is crucial to dissolve the starting material while being inert to the reactants. The controlled, dropwise addition of bromine is essential to manage the exothermic nature of the reaction and prevent side reactions, such as multiple brominations or aromatic ring bromination. The final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid catalyst and excess hydrobromic acid (HBr) generated during the reaction.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), dissolve 4'-dimethylaminoacetophenone (10.0 g, 61.3 mmol) in 100 mL of chloroform.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add a solution of bromine (3.2 mL, 9.8 g, 61.3 mmol) in 20 mL of chloroform dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into 150 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Section 3: Spectroscopic Characterization

Structural elucidation and purity confirmation are non-negotiable in chemical synthesis. The following table outlines the expected spectroscopic data for this compound, which serves as a reliable fingerprint for its identification.

| Spectroscopic Technique | Characteristic Feature | Rationale / Interpretation |

| ¹H NMR | ~3.0 ppm (singlet, 6H) | Protons of the two equivalent methyl groups of -N(CH₃)₂. |

| ~4.4 ppm (singlet, 2H) | Protons of the methylene group adjacent to the bromine and carbonyl (-COCH₂Br). | |

| ~6.7 ppm (doublet, 2H) | Aromatic protons ortho to the -N(CH₃)₂ group. | |

| ~7.9 ppm (doublet, 2H) | Aromatic protons ortho to the carbonyl group. | |

| ¹³C NMR | ~35 ppm | Carbon of the methylene group (-CH₂Br). |

| ~40 ppm | Carbons of the two methyl groups (-N(CH₃)₂). | |

| ~111 ppm, ~131 ppm | Aromatic carbons. | |

| ~154 ppm | Aromatic carbon attached to the nitrogen atom (C-N). | |

| ~190 ppm | Carbonyl carbon (C=O). | |

| FT-IR (cm⁻¹) | ~1670 cm⁻¹ (strong) | C=O (ketone) stretching vibration. |

| ~1600 cm⁻¹ (medium) | C=C aromatic ring stretching. | |

| ~1350 cm⁻¹ (strong) | C-N stretching of the aromatic amine. | |

| ~650 cm⁻¹ (medium) | C-Br stretching vibration. | |

| Mass Spec. (EI) | M⁺ and M⁺+2 peaks | Two molecular ion peaks of approximately equal intensity, separated by 2 m/z units, characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

Section 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems directly from the reactivity of its α-bromoketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions.

This reactivity makes it a key precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in drug discovery. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, while reaction with amidines can yield imidazole derivatives. These heterocyclic cores are present in a vast number of biologically active molecules, including kinase inhibitors.

Caption: General reaction pathway illustrating the use of the title compound.

Section 5: Safety, Handling, and Storage

Scientific advancement cannot come at the cost of safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified as corrosive and can cause severe skin burns and eye damage. Inhalation or ingestion may be harmful.

| GHS Hazard Information | |

| Pictogram | Corrosive |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P405, P501. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly-sealed chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

-

Storage Recommendations

Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It should be stored in a locked cabinet or a corrosives-designated storage area.

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined reactivity, rooted in the electrophilic nature of the α-bromoketone, provides a reliable entry point for the synthesis of complex heterocyclic structures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to utilize this reagent both effectively and safely, accelerating the journey from a simple building block to a potential life-changing therapeutic.

Technical Guide: Physical Properties of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS No: 37904-72-6). The information is compiled to assist in laboratory use, analytical characterization, and further research and development involving this compound.

Core Physical and Chemical Properties

This compound, also known as 4-(Dimethylamino)phenacyl bromide, is a substituted acetophenone derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group and a bromoacetyl group. This compound is typically a solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [2] |

| Melting Point | 89-92 °C | |

| Boiling Point | 330.2 ± 22.0 °C | (Predicted) |

| Density | 1.406 ± 0.06 g/cm³ | (Predicted) |

| Appearance | Solid | [1] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly, Sonicated) | |

| CAS Number | 37904-72-6 | [1][2] |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of purity.[3] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4] The most common method for determining the melting point is using a capillary tube apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[3]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Check: For a pure sample, this range should be narrow. Multiple determinations are typically performed to ensure consistency.

Synthesis and Purification (Representative Protocol)

While a specific protocol for this compound is not detailed, the synthesis of analogous α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. A representative procedure for a similar compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves dissolving the starting material (4-hydroxyacetophenone) in a solvent like chloroform, followed by the addition of bromine in the presence of an acid catalyst.[6] The reaction is then quenched, and the product is extracted, washed, dried, and purified, often by recrystallization, to yield the final crystalline solid.[6] Accurate physical property measurements necessitate such purification to remove unreacted starting materials and byproducts.

Logical Workflow: Synthesis of α-Bromoacetophenones

The following diagram illustrates a generalized workflow for the synthesis of α-bromoacetophenones, a class of compounds to which this compound belongs. This process is fundamental to obtaining the material for physical property analysis.

Caption: Generalized workflow for the synthesis and purification of α-bromoacetophenones.

Expected Spectral Characteristics

While specific spectra for this compound are not available in the cited literature, data from analogous compounds allow for the prediction of key spectral features.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals. A singlet for the two protons of the bromomethyl group (-CH₂Br) would likely appear around 4.4 ppm.[7] The aromatic protons on the phenyl ring would appear as a set of doublets in the aromatic region (typically 6.5-8.0 ppm). A singlet corresponding to the six protons of the dimethylamino group (-N(CH₃)₂) would be expected further upfield.

-

¹³C NMR: The carbon-13 (¹³C NMR) spectrum would show a signal for the carbonyl carbon (C=O) around 190 ppm.[8] The carbon of the bromomethyl group (-CH₂Br) would likely be observed around 30-31 ppm.[7][8] Signals for the aromatic carbons and the methyl carbons of the dimethylamino group would also be present.

-

IR Spectroscopy: The infrared (IR) spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other bands corresponding to C-H, C=C (aromatic), and C-N stretching vibrations would also be present.

References

- 1. 2-BROMO-1-(4-DIMETHYLAMINO-PHENYL)-ETHANONE | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, a key intermediate in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Data

This compound is an organic compound valued for its utility as a reactive intermediate.[1] The presence of an α-bromoketone functional group makes it a versatile building block for constructing more complex molecular architectures.

A summary of its key quantitative properties is provided below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 242.11 g/mol | [2] |

| Molecular Formula | C₁₀H₁₂BrNO | [2][3] |

| CAS Number | 37904-72-6 | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| IUPAC Name | 2-bromo-1-[4-(dimethylamino)phenyl]ethanone | [2] |

| Common Synonyms | 4-(Dimethylamino)phenacyl bromide, p-(Dimethylamino)phenacyl bromide, 2-Bromo-4'-(dimethylamino)acetophenone | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of its precursor, 4-dimethylaminoacetophenone. This reaction is a fundamental process in organic chemistry, and several methods can be employed. Below is a detailed methodology based on established protocols for the bromination of acetophenone derivatives.

Experimental Protocol: α-Bromination using Pyridine Hydrobromide Perbromide

This method is advantageous due to its safety, high yield, and cost-effectiveness.[4] Pyridine hydrobromide perbromide serves as a solid, stable source of bromine, making it easier and safer to handle than liquid bromine.

Materials:

-

4-Dimethylaminoacetophenone

-

Pyridine hydrobromide perbromide

-

Glacial Acetic Acid (Solvent)

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 4-dimethylaminoacetophenone (1 equivalent) and pyridine hydrobromide perbromide (1.1 equivalents).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

-

Reaction Conditions: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the reaction mixture to 90°C with continuous stirring.[4][5]

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and pyridine salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure this compound.

Synthetic Workflow

The logical flow of the synthesis described above can be visualized as a straightforward experimental workflow.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

As a reactive intermediate, this compound is a valuable precursor in the synthesis of various target molecules. Its utility stems from the electrophilic carbon adjacent to the carbonyl group and the nucleophilic bromine atom, which can be readily displaced.

-

Pharmaceutical Synthesis: The α-bromoketone moiety is a common pharmacophore and a key building block for synthesizing a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is frequently used in the development of novel therapeutic agents.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a starting material for creating new pesticides and herbicides.

-

Organic Synthesis: In a broader research context, it is used in various organic reactions, including nucleophilic substitution and the formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.[1]

Safety and Handling

It is critical to handle this compound with appropriate safety precautions.

-

Hazard Classification: this compound is classified as a corrosive substance.

-

Health Risks: It is known to cause severe skin burns and eye damage.[2]

-

Recommended Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- 1. CAS 37904-72-6: 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone [cymitquimica.com]

- 2. This compound | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-1-(4-DIMETHYLAMINO-PHENYL)-ETHANONE | CymitQuimica [cymitquimica.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS 37904-72-6)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. It includes detailed experimental protocols and visual diagrams to support research and development activities.

Chemical Identity and Properties

This compound, also known as p-Dimethylaminophenacyl bromide or 2-Bromo-DMAP, is a substituted acetophenone.[1] It is a versatile bifunctional molecule, featuring a reactive α-bromoketone and a dimethylamino group, making it a valuable intermediate in organic synthesis.[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 37904-72-6[3][4] |

| Molecular Formula | C₁₀H₁₂BrNO[3][4] |

| Molecular Weight | 242.11 g/mol [3][4] |

| IUPAC Name | 2-bromo-1-[4-(dimethylamino)phenyl]ethanone[3] |

| Synonyms | p-Dimethylaminophenacyl bromide, 2-Bromo-4'-(dimethylamino)acetophenone[1] |

| InChI | InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3[1][4] |

| InChIKey | YWNKTZFJKMGVRP-UHFFFAOYSA-N[1][4] |

| SMILES | C(CBr)(=O)C1=CC=C(N(C)C)C=C1[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Physical Form | Solid, Beige to light green solid | [1][5] |

| Melting Point | 89 - 92 °C | [2] |

| Boiling Point | 330.2 ± 22.0 °C (Predicted) | [2] |

| Density | ~1.4 g/cm³ | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethyl sulfoxide (DMSO); Sparingly soluble in water. | [2] |

| Log P (Octanol/Water) | 2.08 - 2.89 | [2] |

| Storage Temperature | 2 - 8 °C, in a cool, dry place | [5][6] |

Spectral Data

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 7.2–8.0 ppm (aromatic protons), δ 4.50 ppm (singlet, -COCH₂Br), δ 3.05 ppm (singlet, -N(CH₃)₂) |

| ¹³C NMR (DMSO-d₆) | δ ~190 ppm (carbonyl carbon), δ 112.3–153.6 ppm (aromatic carbons), δ 30.5 ppm (-CH₂Br) |

| FT-IR | C=O stretch: ~1700 cm⁻¹, C-Br stretch: 560 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 242, with a characteristic 1:1 isotopic doublet due to ⁷⁹Br and ⁸¹Br. |

Synthesis and Reactivity

General Synthesis Pathway

The primary route for synthesizing this compound is through the α-bromination of its precursor, 1-(4-(dimethylamino)phenyl)ethanone.[2] This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

1-(4-(dimethylamino)phenyl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic Acid or Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(dimethylamino)phenyl)ethanone in a suitable solvent like acetic acid or dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the stirred solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding cold water.

-

Extraction: If DCM was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with DCM (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity

The compound's reactivity is dominated by the α-bromo ketone moiety, which makes it an excellent electrophile.[2] The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.

Caption: Key chemical reactions of this compound.

Applications in Research and Development

This compound is primarily used as a building block in organic synthesis for creating more complex molecules with potential biological activity.[1][2]

Precursor for Bioactive Molecules

Derivatives synthesized from this intermediate have been investigated for various therapeutic applications.[2] Research has indicated potential for:

-

Anticancer Agents: Used as a precursor for compounds showing cytotoxic effects against cancer cell lines.[2]

-

Anti-inflammatory Agents: Serves as a starting material for molecules that can reduce the production of pro-inflammatory cytokines.[2]

-

Neuropharmacological Effects: Precursor to compounds exhibiting anxiolytic and antidepressant-like effects in animal models.[2]

Chemical Probe for DNA Modification Analysis

The compound can be used as a derivatizing agent to label modified DNA bases, such as 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC). The dimethylamino group provides a tag that can be used for enrichment and enhances sensitivity in mass spectrometry-based detection.[2]

Experimental Protocol: Derivatization of 5hmC in DNA

This protocol outlines a general procedure for labeling 5hmC in genomic DNA for subsequent analysis.

Materials:

-

Genomic DNA sample

-

This compound (BDAPE)

-

Reaction Buffer (e.g., pH 8.0-9.0)

-

DNA purification kit

-

LC-MS/MS system

Procedure:

-

DNA Denaturation: Denature the genomic DNA sample by heating at 95 °C for 5 minutes, followed by rapid cooling on ice.

-

Derivatization Reaction: To the denatured DNA, add the reaction buffer and a solution of BDAPE in a suitable solvent (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for 4-6 hours to allow the alkylation of 5hmC/5fC to occur.

-

DNA Purification: After incubation, purify the derivatized DNA using a standard DNA purification kit to remove excess reagent and buffer salts.

-

Enzymatic Digestion: Digest the purified, derivatized DNA into individual nucleosides using a cocktail of DNA-degrading enzymes.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify the BDAPE-labeled nucleosides, thereby determining the levels of 5hmC/5fC in the original sample.

Caption: Workflow for DNA modification analysis using BDAPE.

Potential Biological Mechanisms of Derivatives

While this compound is primarily a reactive intermediate, its derivatives have shown biological activity. Studies on structurally similar compounds suggest that they may exert anti-inflammatory effects by modulating key signaling pathways.[7][8]

Note: The following pathway is a hypothesized mechanism for derivatives and not experimentally confirmed for the parent compound (CAS 37904-72-6) itself.

Research on related bromo-phenylethanone derivatives suggests that they may inhibit the inflammatory response by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] These pathways are crucial for the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

Caption: Hypothesized anti-inflammatory mechanism of action for BDAPE derivatives.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Use in a well-ventilated area or with a certified respirator.[2][7]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] Recommended storage is at 2-8 °C.[5]

-

First Aid: In case of skin contact, rinse with water for at least 15 minutes. For eye contact, flush immediately with water and seek medical attention.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve removal to an authorized incinerator.

Conclusion

This compound (CAS 37904-72-6) is a key chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and molecular biology. Its well-defined reactivity allows for the construction of diverse and complex molecules for drug discovery and the development of advanced chemical probes. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-1-(4-dimethylamino-phenyl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 7. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 2-Bromo-4'-(dimethylamino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data for 2-Bromo-4'-(dimethylamino)acetophenone, a key intermediate in organic synthesis. This document details the compound's physical and spectral properties, along with standardized experimental protocols for its synthesis and characterization.

Core Compound Data

| Property | Data |

| Chemical Name | 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone |

| Synonyms | 2-Bromo-4'-(dimethylamino)acetophenone, p-Dimethylaminophenacyl bromide |

| CAS Number | 37904-72-6 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Appearance | Yellow to dark yellow solid |

| Melting Point | 89-92 °C |

Spectroscopic and Physical Characterization

The structural integrity and purity of 2-Bromo-4'-(dimethylamino)acetophenone are established through a combination of spectroscopic and physical methods. The following tables summarize the expected and reported characterization data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet (d) | 2H | Aromatic Protons (H-2, H-6) |

| ~6.65 | Doublet (d) | 2H | Aromatic Protons (H-3, H-5) |

| ~4.35 | Singlet (s) | 2H | -COCH₂Br |

| ~3.05 | Singlet (s) | 6H | -N(CH₃)₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~190.0 | Carbonyl Carbon (C=O) |

| ~154.0 | Aromatic Carbon (C-4) |

| ~131.0 | Aromatic Carbons (C-2, C-6) |

| ~122.0 | Aromatic Carbon (C-1) |

| ~111.0 | Aromatic Carbons (C-3, C-5) |

| ~40.0 | Methyl Carbons (-N(CH₃)₂) |

| ~31.0 | Methylene Carbon (-CH₂Br) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1670 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1520 | Strong | Aromatic C=C Bending |

| ~1350 | Strong | C-N Stretch |

| ~1200 | Strong | C-Br Stretch |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Assignment |

| 241/243 | High | [M]⁺• (Molecular ion peak, bromine isotope pattern) |

| 162 | High | [M - Br]⁺ |

| 147 | High | [M - Br - CH₃]⁺ |

| 134 | Very High (Base Peak) | [C₉H₁₂N]⁺ |

| 119 | Medium | [C₈H₉N]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Bromo-4'-(dimethylamino)acetophenone are provided below.

Synthesis of 2-Bromo-4'-(dimethylamino)acetophenone

This procedure is adapted from general methods for the α-bromination of acetophenones.

Materials:

-

4'-(Dimethylamino)acetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(dimethylamino)acetophenone (1 equivalent) in CCl₄ or CH₃CN.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-Bromo-4'-(dimethylamino)acetophenone as a solid.

Characterization Methods

-

Melting Point Determination: The melting point is determined using a calibrated melting point apparatus.[1][2][3][4] A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.[1][3] The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[5] The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7]

-

FT-IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer.[8] The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.[8][9]

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source.[10][11][12] The sample is introduced, vaporized, and ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like 2-Bromo-4'-(dimethylamino)acetophenone.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. byjus.com [byjus.com]

- 4. westlab.com [westlab.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Properties of Alpha-Bromo-4-(dimethylamino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.11 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 89-92 °C | |

| CAS Number | 37904-72-6 | [1] |

Spectral Data

The following tables summarize the expected and reported spectral data for Alpha-Bromo-4-(dimethylamino)acetophenone. The ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including various substituted α-bromoacetophenones.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic (Ha) |

| ~6.6-6.8 | Doublet | 2H | Aromatic (Hb) |

| ~4.4 | Singlet | 2H | -CH₂-Br |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ |

Predicted chemical shifts are based on analogs and general principles of NMR spectroscopy.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (carbonyl) |

| ~153 | Aromatic C-N |

| ~131 | Aromatic C-H (ortho to C=O) |

| ~128 | Aromatic C-C=O |

| ~111 | Aromatic C-H (ortho to N(CH₃)₂) |

| ~40 | -N(CH₃)₂ |

| ~31 | -CH₂-Br |

Predicted chemical shifts are based on analogs and general principles of NMR spectroscopy.[2][3]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1520 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | C-N stretch (aromatic amine) |

| ~1200 | Medium | C-Br stretch |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~3050 | Medium | C-H stretch (aromatic) |

Characteristic absorption bands are based on data for similar aromatic ketones and bromo-compounds.

MS (Mass Spectrometry)

| m/z | Interpretation |

| 241/243 | [M]⁺ molecular ion peak (isotopic pattern for Br) |

| 162 | [M - Br]⁺ |

| 148 | [M - CH₂Br]⁺ |

| 120 | [C₈H₁₀N]⁺ |

Fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectral analysis of Alpha-Bromo-4-(dimethylamino)acetophenone.

Synthesis: α-Bromination of 4-(dimethylamino)acetophenone

This procedure is a general method for the selective α-bromination of an activated acetophenone derivative.

Materials:

-

4'-(Dimethylamino)acetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Acetonitrile (or another suitable solvent)

-

Deionized water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4'-(dimethylamino)acetophenone in acetonitrile.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) to the mixture while stirring. The reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction can be performed at room temperature or with gentle heating to increase the rate. Microwave irradiation can also be employed to significantly reduce reaction times.[4]

-

Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Alpha-Bromo-4-(dimethylamino)acetophenone as a solid.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectral characterization of Alpha-Bromo-4-(dimethylamino)acetophenone.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a chemical compound with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is crucial for its effective use in drug discovery and development, formulation studies, and chemical synthesis. This technical guide provides a summary of the available physical and chemical data for this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Melting Point | 89-92 °C | [4] |

| CAS Number | 37904-72-6 | [1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the thermodynamic solubility of a solid compound such as this compound. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: A range of relevant solvents, including but not limited to:

-

Purified Water (e.g., Milli-Q®)

-

Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4)

-

Common organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., a mixture of organic solvent and water). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker. The temperature should be controlled at a relevant value (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. The filtrate may need to be diluted with the analytical solvent to fall within the concentration range of the calibration curve.

-

Quantitative Analysis: Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method, such as HPLC.

-

Data Analysis: Using the calibration curve, determine the concentration of the compound in the original saturated solution. The solubility is typically expressed in units such as mg/mL or µg/mL.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the solubility of this compound.

References

Introduction: The Isomeric Landscape of C10H12BrNO

An In-Depth Technical Guide to the Discovery and History of C10H12BrNO Compounds

The molecular formula C10H12BrNO represents a fascinating collection of psychoactive compounds, each with a unique history of discovery, synthesis, and pharmacological profile. This guide provides a comprehensive overview of the most notable C10H12BrNO isomers, with a focus on their scientific origins and the key researchers who first brought them to light. We will delve into the distinct pathways of their creation and the profound impact they have had on neuropharmacology and medicinal chemistry.

The Phenethylamines: A Gateway to Psychedelic Exploration

The story of C10H12BrNO is inextricably linked to the pioneering work of Dr. Alexander Shulgin, whose explorations into the phenethylamine class of compounds revolutionized our understanding of psychedelics. His meticulous synthesis and bioassays of hundreds of novel substances laid the groundwork for much of the knowledge in this field.

2C-B: The Archetypal C10H12BrNO Psychedelic

Discovery and History: 4-bromo-2,5-dimethoxyphenethylamine, or 2C-B, was first synthesized by Alexander Shulgin in 1974.[1][2][3][4][5] The synthesis was part of his broader investigation into the structure-activity relationships of phenethylamine derivatives.[4] Shulgin's findings were later detailed in his seminal 1991 book, "PiHKAL (Phenethylamines I Have Known and Loved)," which he co-authored with his wife Ann Shulgin.[2][4]

Initially, 2C-B was explored by the psychiatric community as a potential adjunct to therapy due to its relatively short duration and manageable psychoactive effects.[3] It was considered a valuable tool for fostering emotional openness and introspection.[2] In the 1980s, it gained some popularity as a recreational substance and was even marketed as an aphrodisiac under the brand name "Eros".[1][3] However, its growing recreational use led to its classification as a Schedule I controlled substance in the United States in 1995.[4]

Synthesis Workflow: The synthesis of 2C-B, as described by Shulgin, typically starts from 2,5-dimethoxybenzaldehyde.[3]

Caption: Simplified synthesis pathway for 2C-B.

Pharmacology: 2C-B is a psychedelic drug of the 2C family.[3] Its effects are primarily mediated through its interaction with serotonin receptors in the brain.

The Amphetamines: Stimulants with a Neurotoxic Edge

Another significant class of compounds with the C10H12BrNO formula are the substituted amphetamines. These molecules are known for their stimulant properties and their ability to release key neurotransmitters.

para-Bromoamphetamine (PBA) and para-Bromomethamphetamine (PBMA)

Discovery and History: para-Bromoamphetamine (PBA) and its methylated analog, para-bromomethamphetamine (PBMA), are amphetamine derivatives that have been studied for their effects on the central nervous system.[6][7] Research into halogenated amphetamines gained traction in the mid-20th century as scientists sought to understand how different substitutions on the amphetamine backbone would alter its pharmacological properties. PBMA was notably studied by József Knoll and his colleagues in the 1970s and 1980s.[7]

Pharmacology and Effects: PBA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to stimulant effects.[6][8][9] However, like many other para-substituted amphetamines, PBA is known to be neurotoxic, causing long-term depletion of serotonin in the brain.[6][10] PBMA was initially thought to be a selective serotonin agent, but was later found to also affect norepinephrine and dopamine.[7] Interestingly, while PBMA produced hallucinogen-like effects in animals, it did not show such effects in humans, a phenomenon also observed with para-chloroamphetamine (PCA).[7]

Experimental Protocol: Investigating Neurotransmitter Release

A common experimental approach to characterize the activity of compounds like PBA is to measure neurotransmitter release from isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of laboratory animals.

-

Pre-loading with Radiolabeled Neurotransmitters: Incubate the synaptosomes with a solution containing a radiolabeled neurotransmitter (e.g., ³H-dopamine or ³H-serotonin).

-

Superfusion: Place the pre-loaded synaptosomes in a superfusion chamber and continuously perfuse with a buffer solution.

-

Compound Application: Introduce the C10H12BrNO compound of interest into the superfusion buffer at a known concentration.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Scintillation Counting: Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Plot the radioactivity released over time to determine the effect of the compound on neurotransmitter release.

Bromo-DragonFLY: A Tale of Extreme Potency and Peril

The discovery of Bromo-DragonFLY represents a significant, albeit cautionary, chapter in the history of C10H12BrNO compounds.

Discovery and History: Bromo-DragonFLY was first synthesized in 1998 by David E. Nichols and his research group.[11] The synthesis was part of a broader effort to develop highly selective and potent ligands for serotonin receptors to be used as research tools.[12][13] The name "Bromo-DragonFLY" was inspired by the molecule's structural resemblance to a dragonfly.[11][12]

Synthesis and Stereochemistry: The initial synthesis in 1998 produced a racemic mixture of Bromo-DragonFLY.[11] In 2001, Nichols' lab developed an enantiospecific synthesis, allowing for the separation of the R and S enantiomers.[11] Further research revealed that the (R)-(-) enantiomer is the more active stereoisomer, with a higher binding affinity for the 5-HT2A and 5-HT2C receptors.[11]

Caption: Comparison of the 1998 racemic and 2001 enantiospecific synthesis of Bromo-DragonFLY.

Pharmacology and Toxicity: Bromo-DragonFLY is an extremely potent hallucinogen, with a long duration of action.[14][15] Its hallucinogenic effects are mediated by its agonist activity at the 5-HT2A serotonin receptor.[14] It also has a high affinity for the 5-HT2B and 5-HT2C receptors.[14] The compound is also a potent vasoconstrictor, which can lead to severe and sometimes fatal consequences, including limb necrosis.[12] The high potency and long duration of Bromo-DragonFLY have been associated with numerous hospitalizations and fatalities.[11][15]

Quantitative Data Summary

| Compound | Discovery Year | Discoverer | Primary Pharmacological Action |

| 2C-B | 1974 | Alexander Shulgin | Psychedelic; Serotonin Receptor Agonist |

| PBA | Mid-20th Century | Various | SNDRA; Stimulant |

| PBMA | 1970s-1980s | József Knoll et al. | SNDRA; Stimulant |

| Bromo-DragonFLY | 1998 | David E. Nichols | Potent Psychedelic; 5-HT2A Agonist |

Conclusion

The C10H12BrNO molecular formula encompasses a diverse array of psychoactive compounds that have significantly impacted the fields of medicinal chemistry and neuropharmacology. From the pioneering psychedelic explorations of Alexander Shulgin with 2C-B to the development of potent research tools like Bromo-DragonFLY by David E. Nichols, and the study of neurotoxic stimulants like PBA, the history of these isomers is a testament to the ongoing quest to understand the intricate relationship between chemical structure and biological activity. The study of these compounds continues to provide valuable insights into the workings of the human brain and the design of novel therapeutic agents.

References

- 1. 2C-B (& other 2C-type drugs) | Release [release.org.uk]

- 2. drugscience.org.uk [drugscience.org.uk]

- 3. 2C-B [bionity.com]

- 4. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 6. para-Bromoamphetamine - Wikipedia [en.wikipedia.org]

- 7. para-Bromomethamphetamine - Wikipedia [en.wikipedia.org]

- 8. para-Bromoamphetamine [medbox.iiab.me]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]

- 12. Lullaby of Bromo-Dragonfly - myCME [cme30.eu]

- 13. April 26, 2016: What is Bromo-DragonFly? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 14. Bromo-DragonFLY [chemeurope.com]

- 15. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Key Functional Groups of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key functional groups present in 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. This compound, a substituted acetophenone, is of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of pharmaceutical agents and other bioactive molecules. Its chemical architecture, featuring an α-bromo ketone, a dimethylamino group, and a para-substituted phenyl ring, offers a unique combination of reactive sites. This document will delve into the physicochemical properties, spectroscopic signatures, and characteristic reactivity of these functional groups. Detailed experimental protocols for its synthesis and subsequent reactions, along with graphical representations of its chemical features and reaction pathways, are provided to support researchers in its effective utilization.

Introduction

This compound, also known by synonyms such as 2-bromo-4'-(dimethylamino)acetophenone and p-(dimethylamino)phenacyl bromide, is a solid organic compound with the molecular formula C₁₀H₁₂BrNO.[1][2][3] Its structure is characterized by three principal functional groups that dictate its chemical behavior and utility as a synthetic building block. Understanding the interplay and reactivity of these groups is crucial for its application in medicinal chemistry and materials science.

Key Functional Groups

The chemical reactivity and physical properties of this compound are a direct consequence of its constituent functional groups:

-

α-Bromo Ketone: This is the most reactive site on the molecule. The presence of the bromine atom on the carbon adjacent (in the alpha position) to the carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack.

-

Ketone (Carbonyl Group): The carbonyl group (C=O) itself is a key feature, influencing the reactivity of the adjacent α-carbon and participating in its own characteristic reactions.

-

Dimethylamino Group: This tertiary amine, attached to the phenyl ring at the para position, is an electron-donating group. It influences the electronic properties of the aromatic ring and can act as a proton acceptor.

-

Para-substituted Phenyl Ring: The aromatic ring provides a rigid scaffold and its electronic nature is modulated by the attached dimethylamino and acetyl groups.

Below is a diagram illustrating the key functional groups of the molecule.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification, characterization, and application of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][3] |

| Appearance | Solid | [2][3] |

| Melting Point | 89-92 °C | [4] |

| CAS Number | 37904-72-6 | [1][3] |

Spectroscopic Data

| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR Spectroscopy | C=O (Ketone) | 1650-1750 (Strong, Sharp) |

| C-N (Amine) | 1000-1300 (Strong) | |

| C-H (Aromatic) | 3000-3100 (Medium) | |

| C-H (Alkyl) | 2850-3000 (Medium) | |

| ¹H NMR | CH₂Br | ~4.4 ppm (singlet) |

| Aromatic Protons | 6.6-7.8 ppm (multiplets) | |

| N(CH₃)₂ | ~3.0 ppm (singlet) | |

| ¹³C NMR | C=O | ~190 ppm |

| Aromatic Carbons | 110-155 ppm | |

| CH₂Br | ~31 ppm | |

| N(CH₃)₂ | ~40 ppm |

Reactivity and Experimental Protocols

The primary utility of this compound in synthesis stems from the high reactivity of the α-bromo ketone moiety.

Key Reactions

The most significant reaction of this compound is the nucleophilic substitution at the α-carbon, displacing the bromide ion. This allows for the introduction of a wide variety of functional groups.

Common nucleophiles include:

-

Amines (primary and secondary) to form α-amino ketones.

-

Thiols to form α-thio ketones.

-

Azide ion to form α-azido ketones.

-

Carboxylates to form α-acyloxy ketones.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the α-bromination of 4'-(dimethylamino)acetophenone.

Materials:

-

4'-(Dimethylamino)acetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (or other suitable solvent)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4'-(dimethylamino)acetophenone in a suitable solvent, add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (or other non-nucleophilic base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting α-amino ketone by column chromatography.

The following diagram illustrates the general workflow for a nucleophilic substitution reaction.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key functional groups, particularly the reactive α-bromo ketone, provide a platform for a wide range of chemical transformations. This guide has detailed the essential physicochemical, spectroscopic, and reactivity data for this compound, offering a foundational resource for researchers in drug discovery and related fields. The provided experimental protocols and graphical illustrations serve as practical tools for the synthesis and manipulation of this important molecule.

References

Introduction: Contextualizing the Role of Electronic Effects in Phenacyl Bromide Chemistry

An In-Depth Technical Guide to the Electron-Donating Effects of the Dimethylamino Group in Phenacyl Bromides

Phenacyl bromides (α-bromoacetophenones) are a class of bifunctional organic compounds that serve as invaluable synthons in medicinal chemistry and materials science. Their chemical utility is rooted in two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (bromide), making them highly susceptible to nucleophilic attack. The reactivity of these sites is not static; it is exquisitely modulated by the electronic nature of substituents on the aromatic ring. This guide provides a detailed examination of the powerful electron-donating effects exerted by a para-dimethylamino group, -N(CH₃)₂, on the structure, reactivity, and spectroscopic properties of the phenacyl bromide scaffold.

For researchers in drug development, understanding these substituent effects is paramount. The ability to tune the electrophilicity of the α-carbon allows for precise control over reaction kinetics in the synthesis of complex pharmaceutical intermediates. For scientists, the phenacyl bromide system serves as a classic model for exploring the principles of physical organic chemistry, particularly the interplay between inductive and resonance effects on reaction mechanisms such as the bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][3]

The dimethylamino group is a particularly interesting case due to its potent electron-donating character through resonance, which fundamentally alters the electron density distribution across the entire molecule, with profound consequences for its chemical behavior.

The Duality of the Dimethylamino Group: Electronic Influence on the Aromatic System

The net electronic effect of the dimethylamino group is a combination of two opposing forces: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, causing it to pull electron density away from the aromatic ring through the sigma bond. This effect is relatively weak and distance-dependent.

-

Resonance Effect (+M): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system.[4][5] This delocalization, depicted in the resonance structures below, significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions.

The +M effect far outweighs the -I effect, making the dimethylamino group a strong activating group in the context of electrophilic aromatic substitution.[4] In the case of 4-(dimethylamino)phenacyl bromide, this electron donation extends through the phenyl ring to the carbonyl group, influencing the reactivity of the adjacent α-carbon.

Caption: Key resonance structures of 4-(dimethylamino)phenacyl bromide.

Impact on Sₙ2 Reactivity: A Case of Transition State Destabilization

Phenacyl halides are archetypal substrates for Sₙ2 reactions due to the carbonyl group's ability to stabilize the transition state through orbital overlap.[1] The reaction proceeds via a single, concerted step where the nucleophile attacks the α-carbon, and the bromide leaving group departs simultaneously.[2]

Caption: The concerted Sₙ2 mechanism for phenacyl bromides.

The electronic nature of the para-substituent significantly influences the rate of this reaction. Kinetic studies on various para-substituted phenacyl bromides consistently show that electron-withdrawing groups (e.g., -NO₂, -Cl) increase the reaction rate, while electron-donating groups (e.g., -OCH₃, -CH₃) decrease it.[6][7][8][9]

The strong electron-donating -N(CH₃)₂ group decelerates the Sₙ2 reaction for two primary reasons:

-

Reduced Electrophilicity: The +M effect increases electron density at the α-carbon (via the carbonyl group), reducing its partial positive charge and making it a less attractive target for the incoming nucleophile.

-

Transition State Destabilization: The Sₙ2 transition state involves a buildup of negative charge on the nucleophile and the leaving group flanking the α-carbon. The electron-donating dimethylamino group pushes additional electron density towards this already electron-rich center, creating unfavorable electrostatic repulsion and raising the energy of the transition state.

This relationship is quantified by the Hammett equation, log(kₓ/kₙ) = ρσ, where ρ (rho) is the reaction constant. For Sₙ2 reactions of phenacyl bromides with various nucleophiles, the ρ value is positive (e.g., ~1.05 for reaction with benzoate ions), indicating that electron-withdrawing substituents (which have positive σ values) accelerate the reaction.[6][7] Conversely, the dimethylamino group has a large negative σₚ value (approx. -0.83), leading to a significant predicted decrease in the reaction rate constant.

Quantitative Data Presentation

| Para-Substituent (X) | Hammett Constant (σₚ) | Relative Sₙ2 Rate Constant (kₓ/kₙ) | Electronic Effect |

| -NO₂ | +0.78 | Fastest | Strong Electron-Withdrawing |

| -Cl | +0.23 | Faster | Electron-Withdrawing |

| -H | 0.00 | 1.00 (Reference) | Neutral |

| -CH₃ | -0.17 | Slower | Weak Electron-Donating |

| -OCH₃ | -0.27 | Slower | Moderate Electron-Donating |

| -N(CH₃)₂ | -0.83 | Slowest | Strong Electron-Donating |

| Table 1: Influence of para-substituents on the relative rate of Sₙ2 reactions of phenacyl bromides. Rate data is illustrative based on Hammett principles.[10][11] |

Spectroscopic Signatures of Electron Donation

The powerful electronic perturbation caused by the dimethylamino group is readily observable through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the increased electron density from the -N(CH₃)₂ group shields the aromatic protons, causing them to appear at a lower chemical shift (upfield) compared to unsubstituted phenacyl bromide. A characteristic sharp singlet, integrating to six protons, will be observed for the two equivalent methyl groups of the dimethylamino moiety, typically around 3.0 ppm.[12] Similarly, in ¹³C NMR, the aromatic carbons, especially the ipso-carbon and the ortho-carbons, will be significantly shielded.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a sensitive probe of the carbonyl bond's electronic environment. Resonance contribution from the dimethylamino group (Structure II above) imparts more single-bond character to the carbonyl group. This weakens the C=O bond, resulting in a lower vibrational frequency (a shift to a lower wavenumber) compared to phenacyl bromide itself.

UV-Visible Spectroscopy and Solvatochromism